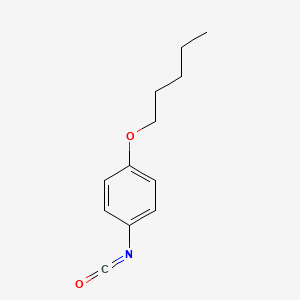

1-Isocyanato-4-(pentyloxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Isocyanato-4-(pentyloxy)benzene, also known as 4-Pentyloxyphenyl isocyanate, is an organic compound with the molecular formula C12H15NO2. This compound is part of the isocyanate family, which is known for its reactivity and versatility in various chemical processes. Isocyanates are widely used in the production of polyurethanes, which are essential materials in many industrial applications.

Vorbereitungsmethoden

The synthesis of 1-Isocyanato-4-(pentyloxy)benzene typically involves the reaction of 4-pentyloxyaniline with phosgene. The reaction proceeds through the formation of a carbamoyl chloride intermediate, which then undergoes cyclization to form the isocyanate. The reaction conditions usually require an inert atmosphere and low temperatures to prevent the decomposition of the reactive intermediates .

Industrial production methods for isocyanates often involve the use of phosgene, a highly toxic and reactive gas. Due to the hazardous nature of phosgene, alternative methods such as the use of non-phosgene routes are being explored. These methods include the use of carbon dioxide and amines to produce isocyanates in a safer and more environmentally friendly manner .

Analyse Chemischer Reaktionen

1-Isocyanato-4-(pentyloxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamates or ureas, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the isocyanate group to an amine group, resulting in the formation of 4-pentyloxyaniline.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are carbamates, ureas, and thiocarbamates, which have significant industrial applications .

Wissenschaftliche Forschungsanwendungen

1-Isocyanato-4-(pentyloxy)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of polyurethanes and other polymers. Its reactivity with various nucleophiles makes it a versatile intermediate in organic synthesis.

Biology: This compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Wirkmechanismus

The mechanism of action of 1-Isocyanato-4-(pentyloxy)benzene involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reaction results in the formation of urethanes, ureas, and thiocarbamates, respectively. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

1-Isocyanato-4-(pentyloxy)benzene can be compared with other similar compounds, such as:

1-Isocyanato-4-(methoxy)benzene: This compound has a methoxy group instead of a pentyloxy group, which affects its reactivity and solubility.

1-Isocyanato-4-(ethoxy)benzene: The ethoxy group in this compound makes it less hydrophobic compared to the pentyloxy derivative.

1-Isocyanato-4-(butoxy)benzene: This compound has a butoxy group, which provides a balance between hydrophobicity and reactivity.

The uniqueness of this compound lies in its pentyloxy group, which imparts specific properties such as increased hydrophobicity and reactivity compared to its shorter-chain analogs.

Biologische Aktivität

1-Isocyanato-4-(pentyloxy)benzene, a compound characterized by its isocyanate functional group attached to a pentyloxy-substituted benzene ring, has garnered attention for its potential biological activities. This article explores the biological implications of this compound, focusing on its mechanisms of action, toxicity profiles, and applications in various fields.

Chemical Structure and Properties

Chemical Formula : C12H15N1O2

Molecular Weight : 219.25 g/mol

IUPAC Name : this compound

The structure consists of a benzene ring substituted with a pentyloxy group and an isocyanate group, which can influence its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The isocyanate group is known for its electrophilic nature, allowing it to react with nucleophiles such as amino acids in proteins. This reactivity can lead to modifications of proteins, potentially altering their function and leading to various biological effects.

Key Mechanisms:

- Protein Modification : The isocyanate group can form carbamates with amino groups in proteins, which may affect enzyme activity and signal transduction pathways.

- Cellular Response : Studies indicate that compounds with isocyanate functionalities can induce stress responses in cells, potentially leading to apoptosis or necrosis depending on concentration and exposure duration.

Biological Activity and Toxicity

Research into the biological effects of this compound has highlighted several important findings:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. The extent of toxicity appears to be dose-dependent.

- Genotoxicity : Preliminary assessments suggest potential genotoxic effects, warranting further investigation into its mutagenic properties.

- Allergenic Potential : Given the reactivity of isocyanates, there is concern regarding their potential as allergens, particularly in occupational settings.

Case Studies

Several studies have investigated the biological activity of similar compounds with isocyanate functionalities:

- Study 1 : A study on related isocyanates indicated that exposure led to significant increases in reactive oxygen species (ROS) production in human lung fibroblasts, suggesting oxidative stress as a mechanism for observed cytotoxicity.

- Study 2 : Research involving animal models showed that prolonged exposure to isocyanates resulted in respiratory sensitization and inflammatory responses, highlighting potential risks associated with inhalation exposure.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound | Cytotoxicity | Genotoxicity | Allergenic Potential |

|---|---|---|---|

| This compound | Moderate | Possible | High |

| 2-Isocyanatoethylmethacrylate | High | Yes | Moderate |

| Toluene diisocyanate | Very High | Yes | Very High |

Eigenschaften

IUPAC Name |

1-isocyanato-4-pentoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-3-4-9-15-12-7-5-11(6-8-12)13-10-14/h5-8H,2-4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHRDBLCTOQFAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552214 |

Source

|

| Record name | 1-Isocyanato-4-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32223-67-9 |

Source

|

| Record name | 1-Isocyanato-4-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.